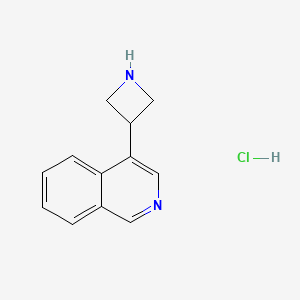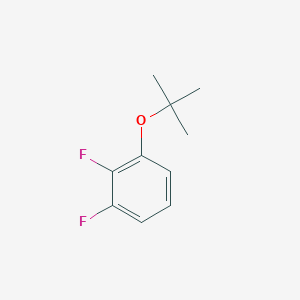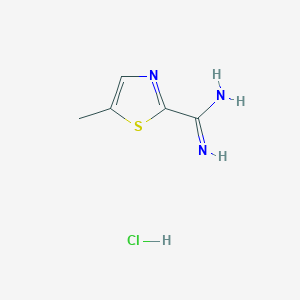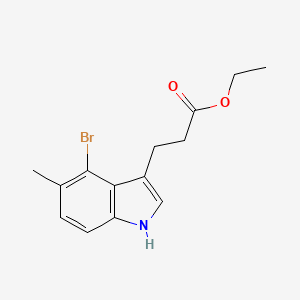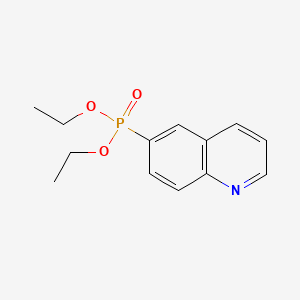
Diethyl 6-Quinolylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 6-Quinolylphosphonate is an organophosphorus compound that features a quinoline ring attached to a diethyl phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-quinolylphosphonate typically involves the reaction of 6-bromoquinoline with diethyl phosphite under suitable conditions. A common method is the Michaelis-Arbuzov reaction, where the bromoquinoline reacts with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 6-quinolylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 6-quinolylphosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of diethyl 6-quinolylphosphonate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition . Additionally, the quinoline ring can interact with various biological pathways, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: A simpler analog without the quinoline ring.
6-Quinolylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Quinoline derivatives: Various compounds with modifications on the quinoline ring.
Uniqueness
Diethyl 6-quinolylphosphonate is unique due to the combination of the quinoline ring and the diethyl phosphonate group. This structure imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the quinoline ring enhances its potential as a bioactive compound, while the phosphonate group provides stability and resistance to hydrolysis .
Eigenschaften
Molekularformel |
C13H16NO3P |
|---|---|
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
6-diethoxyphosphorylquinoline |
InChI |
InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)12-7-8-13-11(10-12)6-5-9-14-13/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
GAEZJXWLGACEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC2=C(C=C1)N=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


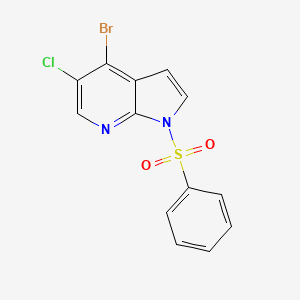
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)

![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)
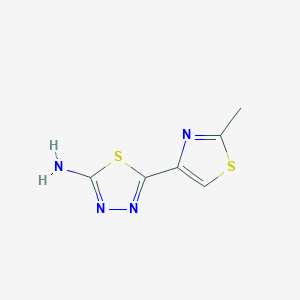
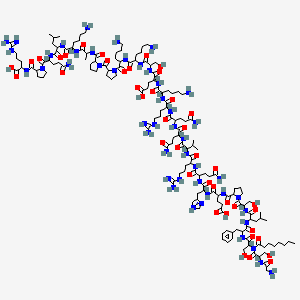

![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
